Cas no 2137611-06-2 (3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2137611-06-2x500.png)
3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-717904
- 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid
- 2137611-06-2
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- Inchi: 1S/C10H14N2O3/c1-7-11-3-4-12(7)6-8-2-5-15-9(8)10(13)14/h3-4,8-9H,2,5-6H2,1H3,(H,13,14)
- InChI Key: NJZVDFLMDJJKFF-UHFFFAOYSA-N
- SMILES: O1CCC(CN2C=CN=C2C)C1C(=O)O
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.4Ų
3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717904-1.0g |
3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid |
2137611-06-2 | 1g |
$0.0 | 2023-06-06 |
3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid Related Literature
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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4. Book reviews
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5. Caper tea
Additional information on 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid
Recent Advances in the Study of 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid (CAS: 2137611-06-2)
The compound 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid (CAS: 2137611-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and oxolane carboxylic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.
One of the key areas of research has been the exploration of its mechanism of action. Preliminary findings suggest that this compound exhibits notable activity as a modulator of specific enzymatic pathways, particularly those involved in inflammatory and metabolic disorders. Its structural features, including the imidazole ring, are believed to contribute to its binding affinity with target proteins, making it a candidate for further development in targeted therapies.
In terms of synthetic chemistry, recent advancements have been made in optimizing the production of 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid. Researchers have developed more efficient and scalable synthetic routes, reducing the cost and time required for its production. These improvements are critical for facilitating its use in large-scale pharmaceutical applications and further preclinical studies.
Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of this compound. Early results indicate favorable absorption and distribution profiles, with moderate metabolic clearance. These properties are essential for its potential as an oral therapeutic agent, though further optimization may be required to enhance its efficacy and reduce potential side effects.
Another promising avenue of research involves the application of 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid in combination therapies. Its synergistic effects with existing drugs have been investigated, particularly in the context of antimicrobial and anticancer treatments. These studies highlight its potential to enhance the effectiveness of current therapeutic regimens while minimizing resistance development.
Despite these advancements, challenges remain in the development of this compound. Issues such as solubility, stability under physiological conditions, and potential toxicity need to be addressed through further research. However, the progress made thus far underscores the potential of 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid as a valuable candidate in the pharmaceutical pipeline.
In conclusion, the recent studies on 3-[(2-methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid (CAS: 2137611-06-2) demonstrate its significant potential in drug discovery and development. Continued research efforts are expected to further elucidate its therapeutic applications and optimize its properties for clinical use. The compound's unique structural and pharmacological features position it as a promising lead in the ongoing quest for novel and effective treatments.
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